molecular formula C20H22N2O3 B8519985 3-Butyl-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89108-54-3

3-Butyl-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B8519985
CAS No.: 89108-54-3
M. Wt: 338.4 g/mol
InChI Key: HYAGUMDMHFIZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89108-54-3

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-butyl-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C20H22N2O3/c1-2-3-10-17-18(25-14-13-23)16-11-7-12-21-19(16)22(20(17)24)15-8-5-4-6-9-15/h4-9,11-12,23H,2-3,10,13-14H2,1H3

InChI Key

HYAGUMDMHFIZCX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reflux a stirred solution of 16.2 gm of 3-(n-butyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)one and 11.4 gm of anhydrous potassium carbonate powder in 600 ml of dry acetone for 30 minutes. 95% 2-bromoethanol (10.3 gm) is added dropwise to the solution. The reaction is refluxed for 26 hours, cooled and the solvent removed by stripping. The resulting solid is dissolved in 500 ml chloroform and the chloroform solution is washed with 300 ml water, twice with 100 ml of 0.5N sodium hydroxide solution and finally with 100 ml of water. The chloroform solution is dried over magnesium sulfate, filtered and the solvent is removed to give the crude product. The crude product is triturated with warm isopropyl ether to give 10.9 gm of the 3-(n-butyl)-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)one; which after recrystallization from acetone melts at 138°-140° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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